
Desmethyl Nizatidine
Übersicht
Beschreibung
N-2-Monodes-methylnizatidine, commonly referred to as Desmethyl Nizatidine, belongs to the class of organic compounds known as 2,4-disubstituted thiazoles. These compounds contain a thiazole ring substituted at the positions 2 and 3. N-2-Monodes-methylnizatidine is a very strong basic compound based on its pKa .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Monodes-methylnizatidine involves the introduction of a methyl group to the nizatidine molecule. The reaction typically requires a strong base to deprotonate the nizatidine, followed by the addition of a methylating agent. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of N-2-Monodes-methylnizatidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Oxidation Reactions
Desmethyl nizatidine undergoes oxidation at its thioether (-S-) and amine (-N-) functional groups. Key transformations include:
Sulphoxide Formation
-
Reagents/Conditions : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in aqueous or alcoholic solvents.
-
Product : Nizatidine sulphoxide, characterized by a sulfinyl (-SO-) group.
-
Evidence : Metabolic studies confirm sulphoxide formation as a primary oxidative pathway .
N-Oxide Formation
-
Reagents/Conditions : Oxygen-dependent enzymatic systems or synthetic oxidants like dimethyldioxirane.
-
Product : Nizatidine-N-oxide, identified via mass spectrometry (m/z 486 for sodium adducts) .
Hydrolysis and Degradation
This compound is susceptible to hydrolytic cleavage under acidic or alkaline conditions:
Thiazole Ring Hydrolysis
-
Conditions : Prolonged exposure to 0.1M HCl or NaOH at elevated temperatures (50–60°C).
-
Products : Fragmentation into 2-((dimethylamino)methyl)thiazole derivatives and secondary amines .
-
Mechanism : Acid-catalyzed protonation of the thiazole nitrogen, followed by nucleophilic attack.
Adduct Formation
This compound reacts with electrophiles to form stable adducts:
Cinnamaldehyde Adduct
-
Reagents/Conditions : Reflux with cinnamaldehyde in isopropanol.
-
Product : A pyridinium adduct (C₂₁H₃₀N₅O₃S₂) confirmed via:
-
Application : This reaction is critical for impurity profiling in pharmaceutical synthesis .
Substitution Reactions
The thiazole and pyridine rings participate in nucleophilic substitutions:
Methylation at Pyridine Nitrogen
-
Reagents/Conditions : Methyl iodide (CH₃I) in dimethylformamide (DMF) with K₂CO₃.
-
Product : N-methyl pyridinium derivative, identified by:
Thermal Degradation
Thermolysis studies reveal decomposition pathways:
Temperature | Major Products | Analytical Signatures |
---|---|---|
150°C | Thiazole碎片 | IR: Loss of S-C stretching (700 cm⁻¹) . |
200°C | Nitroalkenes and sulfonic acids | MS: m/z 215 (base peak) . |
Comparative Reactivity Table
The table below summarizes key reactions and their outcomes:
Analytical Characterization
Reaction products are validated using:
-
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., C₂₁H₃₀N₅O₃S₂ for cinnamaldehyde adduct) .
-
¹H NMR : Distinguishes aromatic (δ 7.7–8.26) and aliphatic protons (δ 2.0–4.45) .
-
IR Spectroscopy : Identifies functional groups (e.g., -NO₂ at 1350 cm⁻¹) .
Synthetic Considerations
Wissenschaftliche Forschungsanwendungen
Introduction to Desmethyl Nizatidine
This compound (DMN) is a metabolite of nizatidine, an H2-receptor antagonist primarily used for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD). Understanding the applications of DMN is crucial, as it retains significant pharmacological activity and may offer therapeutic benefits distinct from its parent compound.
Pharmacokinetics
DMN exhibits a bioavailability that exceeds 70%, indicating effective absorption and systemic availability. Its pharmacodynamic profile suggests that it may have a slightly different efficacy spectrum compared to nizatidine, particularly in terms of duration and intensity of action .
Peptic Ulcer Disease
Similar to nizatidine, DMN may be beneficial in managing peptic ulcers. Nizatidine has demonstrated efficacy in healing active duodenal ulcers and preventing recurrence. Given DMN's comparable mechanism, it is plausible that it could serve as an alternative or adjunctive treatment option .
Gastrointestinal Cancer Risk
Recent studies have explored the association between H2-receptor antagonists like nizatidine and gastrointestinal cancer risk. Findings indicated that users of ranitidine or nizatidine had lower odds of developing GI cancer compared to non-users, suggesting a potential protective effect that could extend to DMN .
Comparative Efficacy
Parameter | Nizatidine | This compound |
---|---|---|
Mechanism | H2-receptor antagonist | H2-receptor antagonist |
Bioavailability | >70% | >70% |
Primary Uses | GERD, peptic ulcers | Potentially similar |
Side Effects | Generally well-tolerated; minimal antiandrogenic effects | Limited data available |
Efficacy in GERD Management
A multicenter trial involving 515 patients demonstrated that nizatidine significantly outperformed placebo in healing esophagitis and relieving heartburn symptoms. Although direct studies on DMN are scarce, the implications from nizatidine's effectiveness suggest that DMN could yield similar results in clinical settings .
Adverse Effects Profile
Clinical trials involving nizatidine reported adverse effects such as urticaria and elevated liver enzymes. The safety profile for DMN remains less documented; however, its relationship with nizatidine implies a potentially similar risk profile but possibly with fewer side effects due to its metabolic nature .
Wirkmechanismus
The mechanism of action of N-2-Monodes-methylnizatidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various physiological effects. The pathways involved include modulation of enzyme activity and receptor binding, which can influence cellular processes such as signal transduction and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nizatidine: The parent compound of N-2-Monodes-methylnizatidine, used as an anti-ulcer agent.
Ranitidine: Another anti-ulcer agent with a similar mechanism of action.
Cimetidine: A compound with similar therapeutic uses but different chemical structure.
Uniqueness
N-2-Monodes-methylnizatidine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biologische Aktivität
Desmethyl Nizatidine (DMN) is a significant metabolite of Nizatidine, a well-known histamine H2-receptor antagonist. This article explores the biological activity of DMN, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical and Pharmacological Profile
- Chemical Formula : C₁₁H₁₉N₅O₂S₂
- Molecular Weight : 317.43 g/mol
- Classification : H2-receptor antagonist
DMN shares structural similarities with other H2-receptor antagonists and exhibits approximately 61% of the pharmacological activity of its parent compound, Nizatidine, particularly in inhibiting gastric acid secretion stimulated by histamine.
DMN acts primarily as a competitive antagonist at the histamine H2 receptors located on gastric parietal cells. By blocking the binding of histamine to these receptors, DMN effectively reduces gastric acid secretion. Its selectivity for gastric tissues over other smooth or cardiac muscle preparations indicates a targeted mechanism focused on gastrointestinal physiology.
Key Mechanisms:
- Inhibition of Gastric Acid Secretion : DMN decreases both basal and stimulated gastric acid output.
- Cytoprotection : It has been noted to provide protective effects against gastric lesions induced by various agents.
- Impact on Vitamin Absorption : Prolonged use may influence Vitamin B12 absorption due to altered gastric acidity levels.
Pharmacokinetics
DMN exhibits favorable pharmacokinetic properties:
- Bioavailability : The absolute oral bioavailability exceeds 70% , making it effective when administered orally.
- Half-Life : The biological half-life ranges from 1 to 1.6 hours , suggesting that sustained-release formulations could enhance its therapeutic effects .
Comparative Efficacy
A comparison table below summarizes the biological activities of DMN relative to other H2-receptor antagonists:
Compound | Gastric Acid Inhibition (%) | Bioavailability (%) | Half-Life (hours) | Selectivity for H2 Receptors |
---|---|---|---|---|
This compound | 61 | >70 | 1 - 1.6 | High |
Nizatidine | 100 | 70 | 1 - 2 | High |
Ranitidine | 100 | 60 | 2 - 3 | Moderate |
Famotidine | 100 | 40 | 3 - 4 | High |
Case Studies and Clinical Findings
Several studies have explored the clinical implications of DMN:
- Gastroesophageal Reflux Disease (GERD) :
- Toxicity and Safety Profile :
- Comparative Studies with Other Antagonists :
Eigenschaften
IUPAC Name |
1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2S2/c1-12-5-11-15-9(8-20-11)7-19-4-3-14-10(13-2)6-16(17)18/h6,8,12-14H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLSRAPBCBFIQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82586-78-5 | |
Record name | N-Desmethylnizatidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-MONODESMETHYLNIZATIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X29GQN4HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Desmethyl Nizatidine exhibit pharmacological activity comparable to Nizatidine?
A2: While the provided research focuses primarily on the pharmacokinetic profile of this compound, one study observes a correlation between this compound plasma concentrations and the administered dose of Nizatidine in dogs. [] This suggests potential pharmacological activity. Further research is necessary to determine if this compound possesses comparable or distinct pharmacological effects compared to Nizatidine, specifically its interaction with histamine H2-receptors.
- Takase, H., et al. “Pharmacokinetics of Nizatidine in Dogs and Rats.” Biopharmaceutics & Drug Disposition, vol. 11, no. 6, 1990, pp. 555–68. []
- Terada, Y., et al. “Hemofiltrability of Histamine H2-Receptor Antagonist, Nizatidine, and Its Metabolites in Patients with Renal Failure.” Therapeutic Drug Monitoring, vol. 18, no. 5, 1996, pp. 514–18. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.